molecular formula C10H8BrNO B6164066 4-bromo-8-methoxyisoquinoline CAS No. 1784377-21-4

4-bromo-8-methoxyisoquinoline

Cat. No. B6164066
CAS RN: 1784377-21-4
M. Wt: 238.1
InChI Key:
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Description

4-Bromo-8-methoxyisoquinoline is a halogenated heterocycle . It has the empirical formula C10H8BrNO and a molecular weight of 238.08 .


Molecular Structure Analysis

The molecular structure of 4-bromo-8-methoxyisoquinoline consists of a bromine atom and a methoxy group attached to an isoquinoline ring . The exact positions of these substituents on the ring can vary, leading to different isomers .


Physical And Chemical Properties Analysis

4-Bromo-8-methoxyisoquinoline is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Synthesis Techniques and Structures

  • Synthesis of Bromoisoquinolines : The synthesis of bromo-7-methoxyisoquinoline was achieved using Jackson's modification of the Pomeranz-Fritsch ring synthesis. This process also yielded other complex compounds, suggesting a versatile use in synthetic organic chemistry (Armengol, Helliwell, & Joule, 2000).

  • Building Blocks for Antibiotics : Halogenated quinoline building blocks, including 4-bromo-3-fluoro-6-methoxyquinoline, are crucial in antimicrobial drug discovery. Their synthesis from readily available precursors demonstrates their potential in creating new antibiotics (Flagstad et al., 2014).

  • Reactions with Potassium Amide : Different isoquinolines with bromo and ethoxy substituents showed varying reactions when treated with potassium amide, indicating their reactivity and potential applications in organic reactions (Sanders, Dijk, & Hertog, 2010).

Medicinal Applications

  • Cytotoxic Evaluation of Aminoquinones : A study on the synthesis of various substituted isoquinolinequinones revealed their potential as cytotoxic agents against human tumor cell lines. This includes compounds derived from 4-methoxycarbonyl-3-methylisoquinolinequinone, indicating their application in cancer research (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

  • Synthesis of Bromophenols for Drug Development : Brominated 1,2,3,4-tetrahydroisoquinolines isolated from the red alga Rhodomela confervoides highlight their significance in drug development, especially in the context of marine-derived natural products (Ma et al., 2007).

Chemical Reactions and Intermediates

  • Synthesis of Isoquinolinones : A method for synthesizing 4-substituted isoquinolinones was developed, showcasing the potential of 4-bromo-1(2H)-isoquinolinones as intermediates in complex organic syntheses (Sercel, Sanchez, & Showalter, 2007).

  • Rhodium-Catalyzed Synthesis : The formation of 4-bromo-1,2-dihydroisoquinolines through a rhodium-catalyzed process highlights their application in creating structurally complex organic molecules (He et al., 2016).

  • Synthesis of Methoxy‐indoloisoquinolines : The creation of methoxy‐indolo[2,1‐a]isoquinolines for cytostatic activity testing in various cancer cell lines indicates the potential medicinal applications of these compounds (Ambros, Angerer, & Wiegrebe, 1988).

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-8-methoxyisoquinoline can be achieved through a multi-step process involving the bromination of isoquinoline followed by methoxylation of the resulting product.", "Starting Materials": [ "Isoquinoline", "Bromine", "Methanol", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Bromination of Isoquinoline", "Isoquinoline is reacted with bromine in acetic acid to yield 4-bromoisoquinoline.", "Step 2: Methoxylation of 4-bromoisoquinoline", "4-bromoisoquinoline is reacted with sodium hydroxide and hydrogen peroxide to yield 4-bromo-8-hydroxyisoquinoline.", "Step 3: Methylation of 4-bromo-8-hydroxyisoquinoline", "4-bromo-8-hydroxyisoquinoline is reacted with methanol and sodium acetate to yield 4-bromo-8-methoxyisoquinoline." ] }

CAS RN

1784377-21-4

Product Name

4-bromo-8-methoxyisoquinoline

Molecular Formula

C10H8BrNO

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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